Molecular Weight and Calculated Lipophilicity Differentiate Target Compound from Non-THF Analogs
The target compound possesses a molecular weight of 238.29 g/mol (C11H18N4O2), which is 84.12 Da greater than the des-tetrahydrofuran analog 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (MW 154.17 g/mol, C6H10N4O) . This molecular weight difference corresponds to the tetrahydrofuran-2-ylmethyl moiety and places the target compound in a favorable range for fragment-based lead discovery (typically MW < 300 Da) while providing additional binding interactions compared to the minimal core scaffold. Based on the established SAR for this scaffold class, N-substitution on the carboxamide significantly modulates HIF-1 inhibitory activity, with the parent unsubstituted carboxamide scaffold (CLB-016 core) showing IC50 = 19.1 μM [1].
| Evidence Dimension | Molecular weight and calculated property space |
|---|---|
| Target Compound Data | MW = 238.29 g/mol; Molecular formula = C11H18N4O2; Contains tetrahydrofuran-2-ylmethyl substituent |
| Comparator Or Baseline | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide (CAS 957490-45-8): MW = 154.17 g/mol, C6H10N4O; lacks THF moiety |
| Quantified Difference | ΔMW = 84.12 Da; Δheavy atom count = 6 atoms (C4H8O fragment) |
| Conditions | Calculated molecular weights from standard atomic masses; vendor-reported molecular formulas |
Why This Matters
The additional 84 Da from the tetrahydrofuran moiety provides extra hydrogen bond acceptor capacity (ether oxygen) and conformational constraint, which are critical for achieving the potency improvements observed in the HIF-1 inhibitor SAR from IC50 19.1 μM to 8.1 μM with optimized N-substitution [1].
- [1] Yasuda Y, et al. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel HIF-1 inhibitors. Bioorg Med Chem. 2015;23(8):1776-1787. View Source
